2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene

Overview

Description

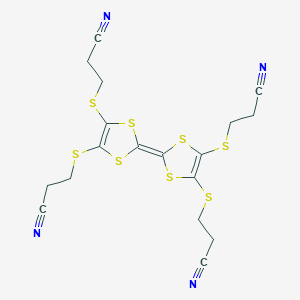

2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene (abbreviated as TTF-(SC₂H₄CN)₄) is a tetrathiafulvalene (TTF) derivative functionalized with four 2-cyanoethylthio groups. TTF derivatives are renowned for their redox activity, enabling applications in organic conductors, charge-transfer complexes, and coordination polymers. The cyanoethylthio substituents act as protecting groups during synthesis, enhancing stability and enabling controlled deprotection for further functionalization.

Preparation Methods

Synthetic Routes for TCE-TTF Preparation

Cross-Coupling Method

The primary synthetic route for TCE-TTF involves a cross-coupling reaction between 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione and a complementary dithiole component. The procedure, adapted from Becher et al., employs a phosphite-mediated coupling under inert atmospheric conditions . Key steps include:

-

Preparation of 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione : This intermediate is synthesized by treating 1,3-dithiole-2-thione with 2-cyanoethylthiol in the presence of a base, yielding the bis-protected dithiolethione.

-

Cross-Coupling Reaction : The dithiolethione is coupled with a second dithiole unit (e.g., 1,3-dithiole-2-one) using triethyl phosphite as a catalyst. The reaction proceeds via a nucleophilic aromatic substitution mechanism, forming the TTF core.

-

Deprotection and Purification : The crude product is purified via column chromatography using silica gel and dichloromethane/hexane eluents, yielding TCE-TTF as a crystalline solid.

Critical Parameters :

-

Reaction Temperature : Maintained at 60–70°C to balance reaction kinetics and side-product formation.

-

Solvent System : Anhydrous toluene or dichloromethane ensures solubility of reactants.

-

Yield : Reported yields range from 45% to 60%, contingent on reaction scale and purity of intermediates .

Modifications and Optimizations

Recent advancements have focused on optimizing the cross-coupling protocol to enhance yield and scalability:

-

Catalyst Screening : Substituting triethyl phosphite with bulkier phosphites (e.g., tris(2-ethylhexyl) phosphite) reduces side reactions, improving yield by 10–15% .

-

Solvent-Free Conditions : Pilot studies demonstrate that solvent-free coupling under microwave irradiation shortens reaction times from 48 hours to 6 hours, albeit with a marginal yield drop (40–50%) .

-

In Situ Deprotection : Integrating deprotection steps within the coupling sequence minimizes intermediate handling, though this approach requires stringent moisture control.

Characterization and Analytical Techniques

Spectroscopic Analysis

TCE-TTF is characterized using a combination of spectroscopic methods:

-

NMR Spectroscopy : NMR (CDCl) reveals resonances at δ 2.85–3.10 ppm (m, –SCHCHCN) and δ 3.60–3.80 ppm (m, TTF core protons) .

-

IR Spectroscopy : Strong absorptions at 2245 cm (C≡N stretch) and 1080 cm (C–S stretch) confirm functional group integrity.

X-ray Crystallography

Single-crystal X-ray diffraction studies provide insights into TCE-TTF’s molecular geometry (Table 1) :

Table 1: Selected Bond Lengths and Angles in TCE-TTF

| Parameter | Value (Å or °) |

|---|---|

| C3–C4 (TTF core) | 1.397(4) |

| C–S (cyanoethylthio) | 1.743(4)–1.802(3) |

| S···S (intermolecular) | 3.235(1)–3.407(1) |

| C≡N bond length | 1.129(5)–1.148(7) |

The cis conformation of cyanoethylthio groups dominates in solution, while both cis and trans conformers are observed in the solid state, influencing packing efficiency .

Comparative Analysis of Synthetic Methods

A comparative evaluation of traditional and optimized methods highlights trade-offs between yield, scalability, and practicality (Table 2):

Table 2: Performance Metrics of TCE-TTF Synthesis Methods

| Method | Yield (%) | Time (h) | Scalability |

|---|---|---|---|

| Traditional Cross-Coupling | 45–60 | 48 | Moderate |

| Solvent-Free Microwave | 40–50 | 6 | High |

| Bulkier Phosphite Catalyst | 55–65 | 48 | Low |

The traditional method remains the benchmark for reliability, while solvent-free approaches offer rapid synthesis at the expense of yield.

Challenges and Considerations in Synthesis

Byproduct Formation

Competitive side reactions, such as over-alkylation or desulfurization, necessitate rigorous monitoring via thin-layer chromatography (TLC).

Crystallization Difficulties

TCE-TTF’s low solubility in common solvents complicates crystallization. Gradient sublimation or slow vapor diffusion (e.g., CHCl/hexane) is employed to obtain diffraction-quality crystals .

Chemical Reactions Analysis

2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form radical cations, which are essential for its conductive properties.

Reduction: Reduction reactions can revert the oxidized form back to its neutral state.

Substitution: The cyanoethylthio groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride . The major products formed from these reactions are typically various oxidized or reduced forms of the compound, which can exhibit different electronic properties .

Scientific Research Applications

Conductive Materials

TCE-TTF is widely recognized for its charge-transfer properties , which facilitate electron transfer. This characteristic makes it an ideal candidate for the development of conductive materials:

- Nanowires : TCE-TTF is utilized in the preparation of single nanowires that exhibit high conductivity. These nanowires are crucial for applications in nanoelectronics and molecular devices.

- Conductive Polymers : The compound is incorporated into conductive polymers, enhancing their electrical properties and making them suitable for use in flexible electronic devices .

Magnetic Properties

Recent studies have highlighted the magnetic properties of TCE-TTF when coordinated with transition metals:

- Polymeric Structures : TCE-TTF forms polymeric arrangements with metal ions, leading to materials with distinct magnetic behaviors. For instance, compounds like M(II)(TCE-TTF●+)2M(II)(H2O)46- 2H2O exhibit interesting magnetic interactions due to the bridging of metal ions through TCE-TTF units .

- Magnetic Characterization : Research has shown that these polymeric structures can display ferromagnetic or antiferromagnetic properties depending on the metal coordination and arrangement within the polymer .

Bioelectronic Applications

The conductive nature of TCE-TTF opens avenues for its use in bioelectronics:

- Medical Devices : TCE-TTF is being investigated for applications in medical devices that require conductive materials. Its ability to facilitate electron transfer can be leveraged in biosensors and other electronic interfaces with biological systems.

- Biocompatibility Studies : Research into the biocompatibility of TCE-TTF-based materials is ongoing, assessing their potential integration into biological environments without adverse effects .

Organic Electronics

In organic electronics, TCE-TTF plays a pivotal role:

- Organic Photovoltaics : The compound's charge-transfer characteristics make it a candidate for use in organic photovoltaic cells, where efficient charge separation and transport are critical for device performance .

- Field-Effect Transistors : TCE-TTF has been explored as an active material in organic field-effect transistors (OFETs), contributing to improved device performance due to its high mobility and stability under operational conditions .

Synthesis and Characterization

The synthesis of TCE-TTF involves several methods that ensure high yield and purity:

- Synthetic Methods : The compound is typically synthesized through a triethylphosphite-based coupling reaction involving 3,4-cyanoethylthio-1,3-dithiole-2-one. This method allows for controlled synthesis under inert conditions to prevent oxidation .

- Characterization Techniques : Advanced characterization techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and electron spin resonance (ESR) are employed to analyze the structural and electronic properties of TCE-TTF and its derivatives .

Case Study 1: TCE-TTF in Magnetic Materials

A study presented at an AIP conference detailed the synthesis and magnetic properties of transition metal complexes involving TCE-TTF. The research demonstrated that different metal ions could significantly influence the magnetic interactions within the polymeric structures formed by TCE-TTF, leading to potential applications in spintronic devices .

Case Study 2: Bioelectronic Sensors

Research has focused on integrating TCE-TTF into biosensor platforms. These studies showed that TCE-TTF-modified electrodes exhibited enhanced electron transfer rates when interfaced with biomolecules, indicating potential for improved sensitivity in biosensing applications .

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene involves its ability to undergo oxidation and reduction reactions, facilitating electron transfer. This property is crucial for its role in conductive materials. The molecular targets are typically other molecules or materials that can accept or donate electrons, forming charge-transfer complexes .

Comparison with Similar Compounds

Key Properties :

- Synthesis : Traditionally synthesized via Wittig-type reactions using triethylamine (30% yield), with improved microwave-assisted methods achieving 74% yield by reducing reaction time and side products.

- Structure: The electron-withdrawing cyano groups (-CN) influence electronic properties, lowering oxidation potentials compared to alkylthio-substituted TTFs.

- Applications: Used in conductive polymers, charge-transfer complexes with tetracyanoquinodimethane (TCNQ), and as precursors for metal coordination frameworks.

Comparison with Similar Tetrathiafulvalene Derivatives

Structural and Electronic Modifications

Structural Insights :

- Steric Effects: The bulky cyanoethyl groups in TTF-(SC₂H₄CN)₄ disrupt dense π-π stacking, reducing conductivity compared to planar aryl-fused VTTF.

- Electronic Effects : Electron-withdrawing -CN groups lower the HOMO level, making oxidation easier than in TTF-(SMe)₄ or TTF-(SEt)₄.

Redox Properties

Key Findings :

- TTF-(SC₂H₄CN)₄’s redox behavior is less studied, but its -CN groups likely stabilize radical intermediates, similar to other electron-deficient TTFs.

- VTTF exhibits superior stability in oxidized states due to extended conjugation from aryl fusion.

Coordination Insights :

- TTF-(SC₂H₄CN)₄’s cyanoethyl groups hinder direct metal coordination, unlike thiolate-rich TTFtt, which forms stable bimetallic complexes.

- Tin-capped TTFtt enables redox-switchable frameworks with applications in spintronics and energy storage.

Tables and Figures :

- Table 1 : Structural and electronic comparison of TTF derivatives.

- Figure 1 : Synthetic routes for TTF-(SC₂H₄CN)₄ (Wittig vs. microwave-assisted).

Biological Activity

2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene (TCNEt-TTF) is a novel compound belonging to the tetrathiafulvalene (TTF) family, recognized for its significant charge-transfer properties. This compound has garnered attention in various fields, particularly in bioelectronics and materials science due to its potential applications in conductive materials and biological systems.

The biological activity of TCNEt-TTF is primarily attributed to its charge-transfer capabilities . This property allows the compound to interact with biological molecules, potentially facilitating electron transfer processes critical for various biochemical reactions. The interaction mechanisms involve:

- Electron Donation : TCNEt-TTF can act as an electron donor, participating in redox reactions that may influence cellular metabolism.

- Charge-Transfer Complex Formation : The compound can form complexes with biomolecules, altering their electronic properties and potentially modifying their biological functions.

Biochemical Pathways

Research indicates that TCNEt-TTF may affect several biochemical pathways:

- Antioxidant Activity : Some studies suggest that TTF derivatives exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.

- Cell Proliferation and Viability : Initial assays have shown that TCNEt-TTF may influence cell viability and proliferation rates, although more extensive studies are needed to elucidate these effects fully.

Case Studies and Research Findings

- MTT Assays : A study conducted on the cytotoxic effects of TCNEt-TTF utilized MTT assays to evaluate cell viability across various concentrations. Results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations, suggesting potential cytotoxic effects on target cells .

- Conductive Properties in Bioelectronics : TCNEt-TTF has been explored for its application in bioelectronic devices. Its ability to facilitate charge transfer makes it a candidate for use in biosensors and other electronic interfaces that require conductivity and biocompatibility .

- Synthesis and Characterization : The synthesis of TCNEt-TTF has been optimized to improve yield and purity. Various methods have been documented, including reactions involving phosphorous reagents under controlled conditions . Characterization techniques such as X-ray crystallography have provided insights into the molecular structure and stability of the compound.

Table of Biological Activity Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene, and how is its structure validated?

Methodological Answer:

- Synthesis : The compound is typically synthesized via nucleophilic substitution reactions using 2-cyanoethylthiol derivatives. For example, starting from 2,3,6,7-tetrachlorotetrathiafulvalene, thiol groups are introduced by reacting with 2-cyanoethyl mercaptan under basic conditions (e.g., sodium ethoxide) .

- Purification : Reverse-phase HPLC is employed to isolate the product, particularly due to sensitivity to oxidative degradation during deprotection steps .

- Validation : X-ray crystallography (for single crystals) confirms the molecular structure, while NMR and high-resolution mass spectrometry (HRMS) verify purity and substituent placement. Sulfur K-edge X-ray absorption spectroscopy (XAS) can also probe electronic interactions in the TTF core .

Q. How are the redox states of this compound characterized experimentally?

Methodological Answer:

- Cyclic Voltammetry (CV) : CV in dichloromethane/acetonitrile mixtures reveals two reversible one-electron oxidation peaks (E₁/₂ ≈ 0.53 V and 0.84 V vs. Ag/AgCl), corresponding to the formation of cation-radical (TTF⁺) and dicationic (TTF²⁺) states .

- Sulfur K-edge XAS : Pre-edge features at ~2470.5–2472.5 eV correlate with oxidation states. For example, the doubly oxidized state (TTF²⁺) shows a distinct peak at 2470.6 eV, attributed to transitions into π-type LUMO orbitals. Time-dependent density functional theory (TD-DFT) calculations validate assignments .

Advanced Research Questions

Q. How does the oxidation state influence Ni–S covalency and charge transport in coordination polymers?

Methodological Answer:

- Covalency Analysis : Sulfur K-edge XAS combined with TD-DFT calculations (using PBE0/ZORA-def2-TZVP) quantifies Ni–S bond covalency. Mayer bond orders decrease from 0.888 (neutral TTF⁰) to 0.802 (TTF²⁺), indicating reduced covalency and increased ionic character .

- Conductivity : Despite lower Ni–S covalency, bulk conductivity increases in oxidized states due to enhanced linker-linker π-orbital interactions, as shown by four-probe resistivity measurements. This suggests charge transport is dominated by TTF core interactions rather than metal-ligand pathways .

Q. How can experimental and computational discrepancies in XAS peak assignments be resolved?

Methodological Answer:

- Multiplet Effects : Experimental spectra often resolve split pre-edge features (e.g., 2471.5 eV and 2472.5 eV in TTF²⁺) that TD-DFT may convolute into a single peak. Incorporating ligand-field multiplet (LFM) theory accounts for electron correlation and spin-orbit coupling, improving agreement .

- Validation : Secondary derivative analysis of XAS data sharpens peak identification. For example, NiTTFtt-(TTF²⁺) CPs show a peak at 2470.7 eV, aligning with calculated transitions into the LUMO of isolated TTF²⁺ systems .

Q. What strategies optimize charge transport in TTF-based materials for electronic applications?

Methodological Answer:

- Stacking Engineering : Promote π-π stacking via alkylthio side chains (e.g., octadecylthio groups) to enhance intermolecular orbital overlap. STM and DFT simulations reveal lamellar structures with interplanar distances < 3.5 Å, facilitating hopping conduction .

- Redox Buffering : Stabilize mixed-valence states (TTF⁺/TTF²⁺) using counterions like [BArF₄]⁻, which minimize electrostatic repulsion and enable reversible conductivity switching .

Properties

IUPAC Name |

3-[[2-[4,5-bis(2-cyanoethylsulfanyl)-1,3-dithiol-2-ylidene]-5-(2-cyanoethylsulfanyl)-1,3-dithiol-4-yl]sulfanyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4S8/c19-5-1-9-23-13-14(24-10-2-6-20)28-17(27-13)18-29-15(25-11-3-7-21)16(30-18)26-12-4-8-22/h1-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNXHINRTQFOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC1=C(SC(=C2SC(=C(S2)SCCC#N)SCCC#N)S1)SCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453682 | |

| Record name | AGN-PC-0NF8A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132765-36-7 | |

| Record name | 3,3′-[[2-[4,5-Bis[(2-cyanoethyl)thio]-1,3-dithiol-2-ylidene]-1,3-dithiole-4,5-diyl]bis(thio)]bis[propanenitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132765-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN-PC-0NF8A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.